

A Comparative Guide to the Pharmacokinetic Profiles of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SAR156497	
Cat. No.:	B612195	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several investigational Aurora kinase inhibitors. The data presented is compiled from various clinical trials to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these potential therapeutic agents.

Introduction to Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression has been implicated in the pathogenesis of various cancers, making them attractive targets for anticancer drug development. Several small molecule inhibitors targeting Aurora kinases have entered clinical trials. Understanding their pharmacokinetic profiles is essential for optimizing dosing schedules, predicting drug-drug interactions, and ultimately, enhancing their therapeutic potential.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of selected Aurora kinase inhibitors from human clinical trials. It is important to note that these parameters can vary depending on the patient population, tumor type, dosing regimen, and analytical methods used.

Table 1: Pharmacokinetics of Alisertib (MLN8237)

Parameter	Value	Population	Dosing Regimen	Source
Tmax (h)	1 - 4	Advanced solid tumors	5-200 mg/day, 7- day cycles	[1]
t1/2 (h)	19.3	Advanced solid tumors	Not specified	[2]
CL/F (L/h)	4.25	Advanced solid tumors	Not specified	[2]
Cmax (μM)	2.9 (at 50 mg)	Advanced solid tumors	50 mg enteric coated tablets	[2]
AUC (μM·h)	20.9 (at 50 mg)	Advanced solid tumors	50 mg enteric coated tablets	[2]
Cmin (μM)	>1 (at steady state)	Advanced solid tumors	50 mg enteric coated tablets	[2]

Table 2: Pharmacokinetics of Danusertib (PHA-739358)

Parameter	Value	Population	Dosing Regimen	Source
t1/2 (h)	18 - 26	Advanced solid tumors	24-hour IV infusion every 14 days	[3]
AUC (μM⋅h)	6.78±1.84 (90 mg/m²) to 15.9±8.42 (200 mg/m²)	CML and Ph+ ALL	3-hour IV infusion daily for 7 days	[4]
Cmax & AUC Accumulation Ratio	1.3 (Cmax), 1.1 (AUC)	CML and Ph+ ALL	3-hour IV infusion daily for 7 days	[4]

Table 3: Pharmacokinetics of Barasertib (AZD1152) and

its Active Metabolite (Barasertib-hOPA)

Parameter	Compound	Value	Population	Dosing Regimen	Source
CL (L/h)	Barasertib- hQPA	31.4	Acute Myeloid Leukemia	1200 mg as a 7-day continuous IV infusion	[5]
t1/2, terminal (h)	Barasertib- hQPA	Not specified, but detectable at 408h	Acute Myeloid Leukemia	1200 mg as a 7-day continuous IV infusion	[6]
Plasma Concentratio n Ratio	Barasertib- hQPA vs. Barasertib	~3-fold higher	Acute Myeloid Leukemia	1200 mg as a 7-day continuous IV infusion	[6][7]

Table 4: Pharmacokinetics of MLN8054

Parameter	Value	Population	Dosing Regimen	Source
Tmax (h)	1 - 4	Advanced solid tumors	5, 10, 20, 30 or 40 mg once daily for 7 days	[8]
t1/2 (h)	30 - 40	Advanced solid tumors	Oral administration	[8]
Bioavailability (rat)	Quantitative	Sprague-Dawley Rat	Oral administration	[9]

Table 5: Pharmacokinetics of GSK1070916A

Parameter	Value	Population	Dosing Regimen	Source
t1/2 (h)	8.98 (Day 1)	Advanced/metast atic solid cancers	85 mg/m² as a 1- hour IV infusion on days 1-5, every 21 days	[10][11]
CL (L/h)	9.2 (Day 1)	Advanced/metast atic solid cancers	85 mg/m² as a 1- hour IV infusion on days 1-5, every 21 days	[10][11]
AUCinf	10% higher on Day 5 than Day 1	Advanced/metast atic solid cancers	85 mg/m² as a 1- hour IV infusion on days 1-5, every 21 days	[10][11]

Table 6: Pharmacokinetics of Tozasertib (MK-0457)

Parameter	Value	Population	Dosing Regimen	Source
t1/2 (h)	6.6 - 10.2	Advanced solid tumors	24-hour continuous IV infusion	[12][13]
Oral Bioavailability (%)	7.9	Advanced solid tumors	100 mg oral dose	[12][13]

Experimental Protocols

The pharmacokinetic parameters presented above were determined in early-phase clinical trials. Below are summaries of the typical methodologies employed in these studies.

Patient Population

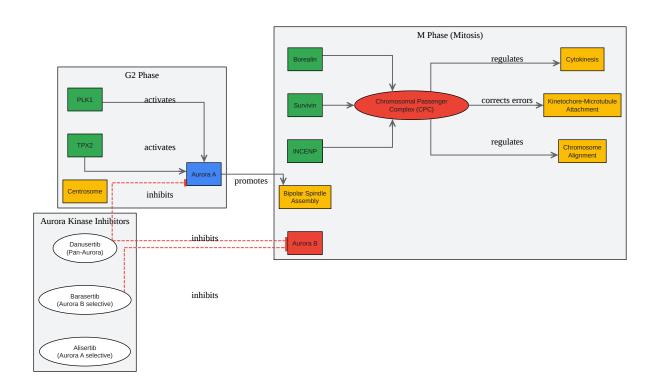
Participants in these studies were typically adult patients with advanced, metastatic, or refractory solid tumors, or specific hematological malignancies like acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][4][5][8]. Key inclusion criteria often included adequate organ function, while exclusion criteria commonly involved significant comorbidities or prior therapies that could interfere with the study drug's evaluation[14].

Dosing and Administration

The Aurora kinase inhibitors were administered either orally or intravenously.

- Oral administration: Alisertib and MLN8054 were given as oral formulations. Dosing schedules varied, for instance, once or twice daily for a specified number of days within a cycle[2][8].
- Intravenous (IV) infusion: Danusertib, Barasertib, GSK1070916A, and Tozasertib were administered via IV infusion. The infusion durations ranged from 1 hour to a continuous 7day infusion[3][5][10][12].

Dose-escalation schemes were commonly used in Phase I trials to determine the maximum tolerated dose (MTD)[3][8][10].


Pharmacokinetic Sampling and Analysis

Blood samples for pharmacokinetic analysis were collected at multiple time points, both during and after drug administration, to characterize the drug's concentration-time profile[8][14]. Plasma concentrations of the parent drug and, in some cases, its major metabolites were quantified using validated bioanalytical methods, predominantly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[15][16][17][18]. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance were then calculated using non-compartmental analysis[3].

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell division. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

Click to download full resolution via product page

Caption: Simplified Aurora Kinase Signaling Pathway and points of inhibition.

Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of several Aurora kinase inhibitors. The data highlights the diversity in their ADME properties, which is crucial for their clinical development. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these agents and to define optimal dosing strategies for various cancer types. The experimental protocols and the signaling pathway diagram provided herein serve as a valuable resource for researchers in the field of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. A Phase 2 Study of Alisertib in Children with Recurrent/Refractory Solid Tumors or Leukemia: Children's Oncology Group Phase 1 and Pilot Consortium (ADVL0921) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic
 phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic
 leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib
 (AZD1152) in patients with advanced acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetic Profiles of Aurora Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612195#comparing-the-pharmacokinetic-profiles-of-aurora-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com